Cas no 89036-86-2 ((2-bromo-3-phenylpropyl)benzene)
(2-bromo-3-phenylpropyl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
- (2-bromo-3-phenylpropyl)benzene
- 1,1′-(2-Bromo-1,3-propanediyl)bis[benzene] (ACI)
- Propane, 2-bromo-1,3-diphenyl- (6CI)
- (2-Bromopropan-1,3-diyl)dibenzene
- 1,3-Diphenyl-2-bromopropane
- 2-Bromo-1,3-diphenylpropane
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- Inchi: 1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
- InChI Key: WRDJEAGKAJGLNM-UHFFFAOYSA-N
- SMILES: C1C=CC(CC(Br)CC2C=CC=CC=2)=CC=1
(2-bromo-3-phenylpropyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-104501-0.05g |
(2-bromo-3-phenylpropyl)benzene |
89036-86-2 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
| Enamine | EN300-104501-0.1g |
(2-bromo-3-phenylpropyl)benzene |
89036-86-2 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-104501-0.25g |
(2-bromo-3-phenylpropyl)benzene |
89036-86-2 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
| Enamine | EN300-104501-0.5g |
(2-bromo-3-phenylpropyl)benzene |
89036-86-2 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-104501-1.0g |
(2-bromo-3-phenylpropyl)benzene |
89036-86-2 | 95% | 1g |
$743.0 | 2023-06-10 | |
| Enamine | EN300-104501-2.5g |
(2-bromo-3-phenylpropyl)benzene |
89036-86-2 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-104501-5.0g |
(2-bromo-3-phenylpropyl)benzene |
89036-86-2 | 95% | 5g |
$2152.0 | 2023-06-10 | |
| Enamine | EN300-104501-10.0g |
(2-bromo-3-phenylpropyl)benzene |
89036-86-2 | 95% | 10g |
$3191.0 | 2023-06-10 | |
| Aaron | AR0088NX-50mg |
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis- |
89036-86-2 | 95% | 50mg |
$265.00 | 2025-01-23 | |
| Aaron | AR0088NX-100mg |
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis- |
89036-86-2 | 95% | 100mg |
$379.00 | 2025-01-23 |
(2-bromo-3-phenylpropyl)benzene Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 24 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 6
Production Method 7
(2-bromo-3-phenylpropyl)benzene Raw materials
- Bromotrichloromethan\u200be
- 1,3-diphenylpropan-2-ol
- 2-Benzyl-3-phenylpropanoic acid
- 2(1H)-Pyridinethione,1-hydroxy-, sodium salt (1:1)
- 1,3-Diphenyl-2-propanone
- Benzenepropanoyl chloride, α-(phenylmethyl)-
- 2-(2-Methoxyethoxy)ethyl 2-[[2-phenyl-1-(phenylmethyl)ethoxy]sulfonyl]benzoate
(2-bromo-3-phenylpropyl)benzene Preparation Products
(2-bromo-3-phenylpropyl)benzene Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on (2-bromo-3-phenylpropyl)benzene
Introduction to (2-Bromo-3-Phenylpropyl)Benzene (CAS No 89036-86-2)
(2-Bromo-3-Phenylpropyl)Benzene, also known by its CAS number 89036-86-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a bromine atom, a phenyl group, and a benzene ring in a specific configuration. The molecule's structure not only influences its physical and chemical properties but also plays a crucial role in its reactivity and potential uses in synthetic chemistry.
The molecular formula of (2-Bromo-3-Phenylpropyl)Benzene is C14H11Br, and its molecular weight is approximately 244.17 g/mol. The compound consists of a benzene ring substituted with a propyl chain that contains a bromine atom at the second position and a phenyl group at the third position. This arrangement makes it an interesting candidate for various substitution and elimination reactions, as well as for use as an intermediate in the synthesis of more complex organic molecules.
Recent studies have highlighted the importance of (2-Bromo-3-Phenylpropyl)Benzene in the development of novel materials and pharmaceuticals. For instance, researchers have explored its potential as a precursor for synthesizing biologically active compounds, such as antiviral agents and anticancer drugs. The bromine atom in the molecule serves as an excellent leaving group, making it highly reactive in nucleophilic substitution reactions. This property has been exploited in the design of new drug delivery systems and in the synthesis of advanced polymers.
In terms of physical properties, (2-Bromo-3-Phenylpropyl)Benzene is typically found as a crystalline solid with a melting point of around 75°C and a boiling point of approximately 150°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound's stability under normal conditions ensures its reliability as a reagent in laboratory settings.
The chemical properties of (2-Bromo-3-Phenylpropyl)Benzene are heavily influenced by its functional groups. The bromine atom at the second position of the propyl chain renders the molecule susceptible to nucleophilic substitution reactions, particularly under basic conditions. Additionally, the presence of two phenyl groups enhances the compound's aromaticity, contributing to its stability and reactivity in certain reaction pathways.
One of the most promising areas of research involving (2-Bromo-3-Phenylpropyl)Benzene is its application in click chemistry. Click chemistry refers to a set of reactions that are highly efficient, selective, and easy to perform under mild conditions. The bromine atom in this compound makes it an ideal substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is one of the most widely used click reactions. This has opened up new avenues for the synthesis of complex molecules with high precision and efficiency.
Furthermore, recent advancements in catalytic asymmetric synthesis have highlighted the potential of (2-Bromo-3-Phenylpropyl)Benzene as a chiral building block. By incorporating this compound into enantioselective reactions, researchers have been able to synthesize chiral molecules with high enantiomeric excess (ee). These findings have significant implications for the pharmaceutical industry, where chiral compounds are often required for drug development.
In conclusion, (2-Bromo-3-Phehnylpropy)Benzene, with its unique structure and versatile reactivity, continues to be an important compound in organic synthesis and materials science. Its applications span across various domains, from drug discovery to polymer chemistry, making it an indispensable tool for researchers and chemists alike.
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